

Phenylthioacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: [(2,2-Diethoxyethyl)sulfanyl]benzene

CAS No.: 66616-26-0

Cat. No.: B052236

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This guide provides an in-depth overview of phenylthioacetaldehyde diethyl acetal, a key intermediate in the synthesis of Bcl-2/Bcl-xL inhibitors.^[1] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will cover the fundamental molecular and physical properties of this compound, outline a probable synthetic pathway, and discuss its significance in medicinal chemistry.

Core Molecular Attributes

Phenylthioacetaldehyde diethyl acetal, with the CAS Number 66616-26-0, is a sulfur-containing organic molecule. Its core structure features a phenylthio group attached to an acetaldehyde moiety, which is protected as a diethyl acetal. This acetal functional group is generally stable under neutral to strongly basic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde.

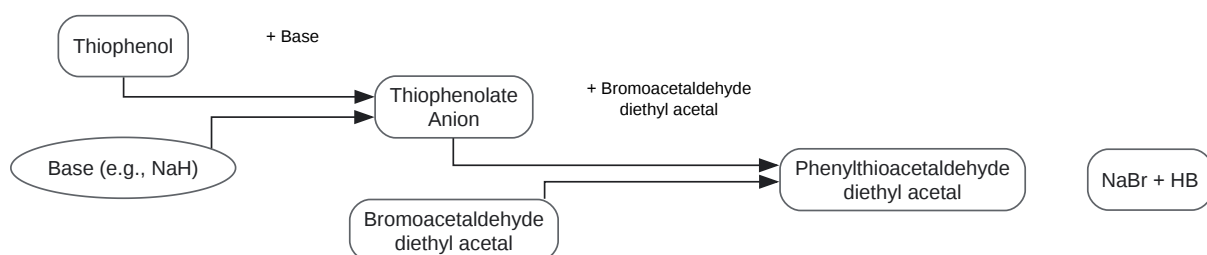
A summary of its key molecular and physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O ₂ S	[1]
Molecular Weight	226.34 g/mol	[1]
Appearance	Yellow Solid	[1]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[1]
Storage	Store at 2-8°C, protected from air and light	[1]

Synthesis and Mechanism

While the specific, detailed experimental protocol from the primary literature (Laclef, S., et al.: RSC, Adv., 4, 39817 (2014)) was not accessible for this guide, a general and plausible synthetic route can be outlined based on established organic chemistry principles. The synthesis would likely involve the reaction of a bromoacetaldehyde diethyl acetal with thiophenol in the presence of a base.

The proposed reaction mechanism involves the deprotonation of thiophenol by a suitable base to form the thiophenolate anion, a potent nucleophile. This is followed by a nucleophilic substitution reaction (S_N2) where the thiophenolate attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, displacing the bromide ion to form the desired product.



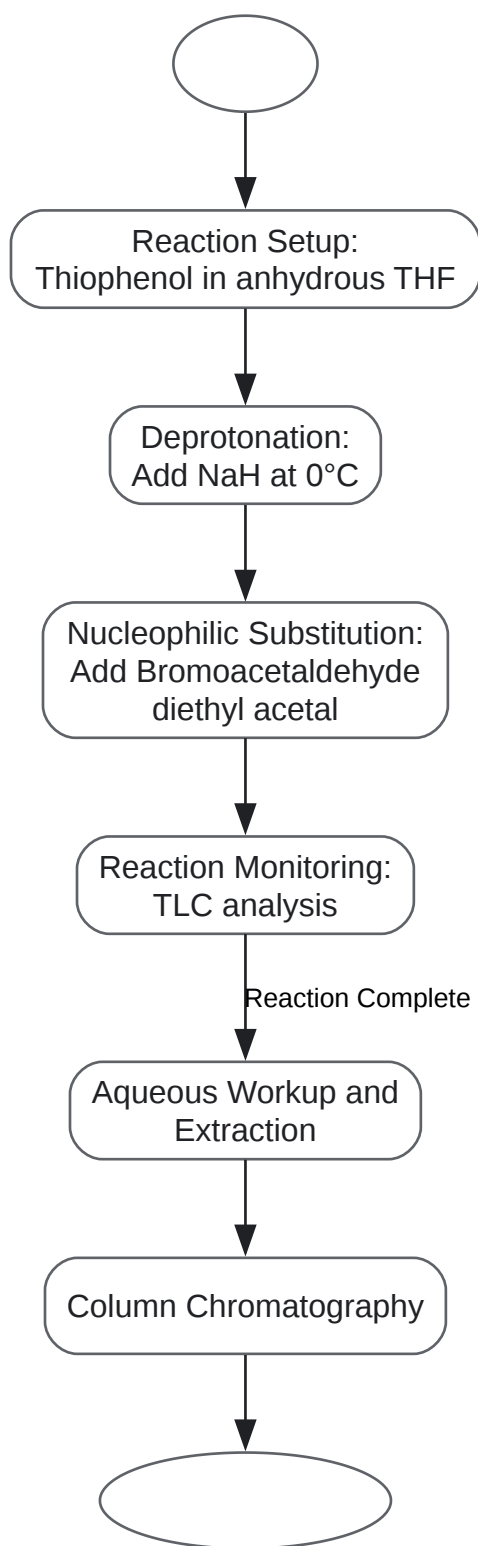
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Caption: Proposed reaction mechanism for the synthesis of phenylthioacetaldehyde diethyl acetal.

Step-by-Step Experimental Workflow (Generalized)

The following is a generalized, hypothetical protocol for the synthesis of phenylthioacetaldehyde diethyl acetal. Note: This procedure is illustrative and would require optimization and validation in a laboratory setting.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophenol in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
- **Deprotonation:** The solution is cooled to 0°C in an ice bath. A suitable base (e.g., sodium hydride) is added portion-wise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for approximately 30 minutes to ensure complete formation of the thiophenolate anion.
- **Nucleophilic Substitution:** Bromoacetaldehyde diethyl acetal, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture via the dropping funnel.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure phenylthioacetaldehyde diethyl acetal.



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Caption: Generalized experimental workflow for the synthesis and purification.

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for phenylthioacetaldehyde diethyl acetal are not readily available in the public domain. However, one can predict the expected spectral features based on its chemical structure.

- ^1H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, a triplet for the methine proton of the acetal, a multiplet for the methylene protons adjacent to the sulfur and the acetal, and a triplet and quartet for the ethyl groups of the acetal.
- ^{13}C NMR: The spectrum would display characteristic peaks for the aromatic carbons, the methine carbon of the acetal, the methylene carbons, and the carbons of the ethyl groups.
- IR Spectroscopy: The IR spectrum would likely show characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, C-O stretching for the acetal, and C-S stretching vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.34 g/mol). Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage of the C-S bond.

Applications in Drug Discovery

Phenylthioacetaldehyde diethyl acetal is a valuable intermediate in the synthesis of inhibitors targeting the Bcl-2 family of proteins.^[1] These proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. By inhibiting these anti-apoptotic proteins, cancer cells can be sensitized to undergo cell death, making this a promising strategy in cancer therapy. The aldehyde functionality, unmasked from the acetal protecting group at a later synthetic stage, likely serves as a key reactive handle for the construction of more complex molecular architectures required for potent Bcl-2/Bcl-xL inhibition.

References

- Laclef, S., et al. RSC Advances, 2014, 4, 39817.
- (Phenylthio)acetaldehyde Diethyl Acetal | 66616-26-0. Coompo Research Chemicals. [\[Link\]](#)

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Sources

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